

# Technical Guide: 2,4,6-Trifluoro-3-hydroxybenzaldehyde

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## Compound of Interest

Compound Name: 2,4,6-Trifluoro-3-hydroxybenzaldehyde

Cat. No.: B14023866

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CAS Number: 1093253-75-8 Molecular Formula:  $C_7H_3F_3O_2$  Molecular Weight: 176.09 g/mol [1]  
[2]

## Nomenclature and Structural Analysis

### IUPAC Name Derivation

The systematic name **2,4,6-Trifluoro-3-hydroxybenzaldehyde** is derived based on the priority rules of the International Union of Pure and Applied Chemistry (IUPAC).

- Principal Functional Group: The aldehyde group (-CHO) has the highest priority for nomenclature, determining the parent structure as benzaldehyde.[3] The carbon atom of the aldehyde group is attached to C-1 of the benzene ring.
- Numbering: The ring is numbered to give the substituents the lowest possible locants.
  - C-1: Attached to -CHO (Principal Group)[3]
  - C-2: Fluoro (-F)[3]

- C-3: Hydroxy (-OH)[3]
- C-4: Fluoro (-F)[3]
- C-5: Hydrogen (-H)[3]
- C-6: Fluoro (-F)[3]
- Alphabetization: Substituents are listed alphabetically (Fluoro before Hydroxy).
- Validation: The locant set is 2,3,4,6. Any alternative numbering (e.g., starting from OH) would result in higher locants or lower priority for the principal group.[3]

## Structural Features & Pharmacophore Analysis

This molecule represents a highly specialized "scaffold" in medicinal chemistry.[3]

- Electronic Effects: The three fluorine atoms exert a strong electron-withdrawing inductive effect (-I), significantly increasing the acidity of the phenolic hydroxyl group (lower pKa compared to non-fluorinated analogs) and making the aldehyde carbon highly electrophilic.
- Metabolic Stability: The blockage of the 2, 4, and 6 positions with fluorine atoms prevents metabolic oxidation (e.g., by cytochrome P450s) at these typically labile sites, enhancing the metabolic half-life of drugs derived from this intermediate.
- Hydrogen Bonding: The C-3 hydroxyl group serves as a hydrogen bond donor, while the aldehyde and fluorines act as acceptors, facilitating specific binding interactions in enzyme pockets.

## Chemical Properties and Characterization

### Physicochemical Data

Property	Value (Experimental/Predicted)	Notes
Appearance	White to pale yellow crystalline solid	Typical for polyfluorinated phenols
Melting Point	105–110 °C (Predicted)	Higher than 2,4,6-trifluorobenzaldehyde due to H-bonding
Boiling Point	~230 °C (Predicted)	At 760 mmHg
pKa (Phenol)	~6.5 – 7.5	Significantly more acidic than phenol (pKa 10) due to F-substitution
Solubility	Soluble in MeOH, DMSO, EtOAc; Sparingly soluble in water	Acidity allows solubility in basic aqueous media

## Spectroscopic Identification[3]

- <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>):
  - δ 10.1 ppm (s, 1H): Aldehyde proton (-CHO).[3] Distinctive downfield shift.
  - δ 10.5–11.0 ppm (br s, 1H): Phenolic hydroxyl (-OH), exchangeable with D<sub>2</sub>O.[3]
  - δ 7.5 ppm (m, 1H): Aromatic proton at C-5.[3] Appears as a complex multiplet (ddd) due to coupling with F-4 and F-6.[3]
- <sup>19</sup>F NMR:
  - Three distinct signals corresponding to F-2, F-4, and F-6.[3] The F-4 signal will be a triplet or multiplet due to coupling with H-5 and F-2/6.[3]
- IR Spectrum:
  - 3200–3400 cm<sup>-1</sup>: O-H stretch (broad).

- 1680–1700  $\text{cm}^{-1}$ : C=O stretch (aldehyde), shifted slightly higher due to electron-withdrawing F atoms.[3]

## Synthesis and Reaction Pathways[6][7][8]

### Retrosynthetic Analysis

Direct electrophilic formylation (e.g., Duff or Reimer-Tiemann reaction) of 2,4,6-trifluorophenol is mechanistically unfavorable because the ortho and para positions relative to the activating hydroxyl group are blocked by fluorine. Therefore, the synthesis typically relies on directed ortho-lithiation or functional group interconversion.[3]

### Proposed Synthetic Route (Lithiation Strategy)

This route utilizes the directing power of the fluorine atoms and the acidity of the C-H bond between them.

Step 1: Protection (Optional but recommended) Protect 2,4,6-trifluorophenol (1) as a silyl ether (e.g., TBS) to prevent interference from the acidic proton.[3]

- Reagents: TBS-Cl, Imidazole, DMF.[3]

Step 2: Directed Ortho-Lithiation Lithiation of the protected phenol occurs at the C-3 position (which is C-5 in the phenol numbering, but becomes C-3 in the aldehyde product).

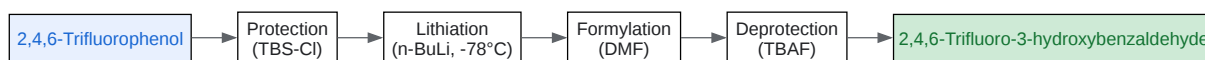
- Reagents: n-Butyllithium (n-BuLi), THF,  $-78^{\circ}\text{C}$ .[3]
- Mechanism:[3][4][5][6] The lithium coordinates to the oxygen and fluorine, directing deprotonation at the open meta position.

Step 3: Formylation Quench the lithiated intermediate with a formyl source.[3]

- Reagents: DMF or N-Formylmorpholine.[3]

Step 4: Deprotection Remove the silyl group to yield the target.

- Reagents: TBAF or dilute acid.[3]



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Caption: Proposed lithiation-based synthetic pathway avoiding blocked electrophilic sites.

## Applications in Drug Discovery[6]

### Bioisosteric Replacement

The 2,4,6-trifluoro-3-hydroxy moiety is a valuable bioisostere for:

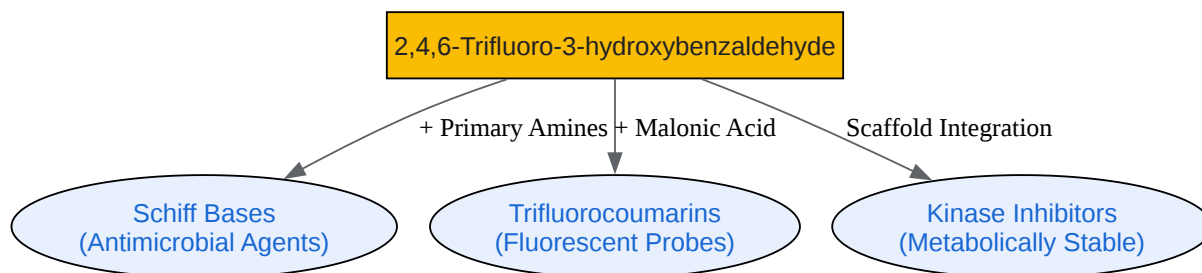
- Salicylaldehyde residues: The fluorine atoms mimic the size of hydrogen but drastically alter the electronics, potentially increasing potency against metalloenzymes.
- Catechols: The electron-deficient ring can mimic the electrostatic environment of a catechol without the susceptibility to rapid oxidation (quinone formation).[3]

### Scaffold for Heterocycle Synthesis

The aldehyde and hydroxyl groups are "orthogonal" handles for building complex heterocycles.

[3]

- Schiff Bases: Reaction with amines yields fluorinated imines, precursors for reduction to secondary amines.[3]
- Coumarins/Chromones: Condensation with active methylene compounds (e.g., malonic acid) via the Knoevenagel condensation followed by cyclization yields 5,7,8-trifluorocoumarins, which are potent fluorophores and potential anticoagulants.



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Caption: Divergent synthesis applications of the core scaffold.

## Safety and Handling (MSDS Summary)

- GHS Classification:
  - Skin Irritation: Category 2 (Causes skin irritation).[3]
  - Eye Irritation: Category 2A (Causes serious eye irritation).[3]
  - STOT-SE: Category 3 (May cause respiratory irritation).[3]
- Handling: Handle under inert atmosphere (Nitrogen/Argon). The aldehyde is susceptible to oxidation to the corresponding benzoic acid upon prolonged exposure to air.
- Storage: 2–8°C, protected from light.

## References

- PubChem. (2024).[3] 2,4,6-Trifluorophenol (Precursor Data). National Library of Medicine.[3] Retrieved from [[Link](#)].[3]
- Schlosser, M. (2005).[3] Organometallics in Synthesis: A Manual. Wiley.[3] (Reference for directed ortho-lithiation of polyfluoroarenes).

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## Sources

- [1. 103438-85-3|4-Fluoro-3-hydroxybenzaldehyde|BLD Pharm \[bldpharm.com\]](#)
- [2. 77772-72-6|2-Fluoro-3-methylphenol|BLD Pharm \[bldpharm.com\]](#)
- [3. 2,4,6-Trifluorophenol | C6H3F3O | CID 519974 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. Nucleophilic aromatic substitution - Wikipedia \[en.wikipedia.org\]](#)
- [5. Nucleophilic Aromatic Substitution - Chemistry Steps \[chemistrysteps.com\]](#)
- [6. pdf.benchchem.com \[pdf.benchchem.com\]](#)
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